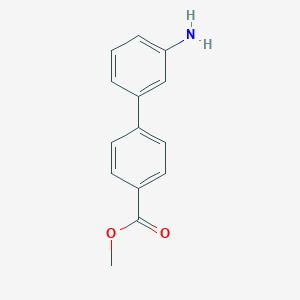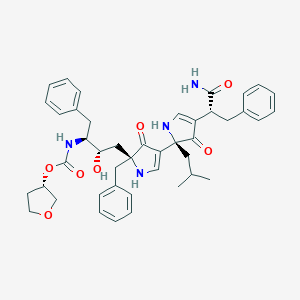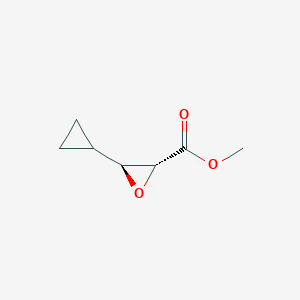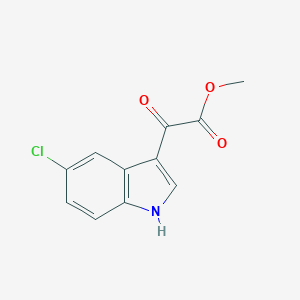
Methyl 4-(3-aminophenyl)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to Methyl 4-(3-aminophenyl)benzoate involves various chemical reactions, including condensation and diazotization, leading to the formation of complex molecules with specific functional groups. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine, characterized by spectral analysis and structural elucidation through quantum chemical studies (Şahin et al., 2015). Another example includes the synthesis of methyl 4-(4-aminostyryl) benzoate, which has been successfully prepared and characterized, indicating potential as a precursor in the synthesis of Schiff base derivatives (Fatin Izwani Mohamad et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 4-(3-aminophenyl)benzoate has been elucidated through various techniques such as X-ray diffraction and nuclear magnetic resonance (NMR). These studies reveal complex molecular arrangements, hydrogen bonding patterns, and molecular electronic structures that contribute to the compound's physical and chemical properties. For example, studies on isomeric reaction products of similar compounds show complex hydrogen-bonded structures that significantly affect their chemical behavior (J. Portilla et al., 2007).
Chemical Reactions and Properties
Methyl 4-(3-aminophenyl)benzoate and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with diverse properties. For instance, the compound's ability to undergo condensation reactions facilitates the synthesis of Schiff base derivatives, which are crucial in developing materials with potential applications in organic light-emitting devices (M. Kurt et al., 2011).
Physical Properties Analysis
The physical properties of Methyl 4-(3-aminophenyl)benzoate derivatives, such as solubility, melting points, and crystalline structures, are critical for their application in material science. These properties are influenced by the compound's molecular structure and the nature of its substituents. Studies have shown that modifications in the molecular structure can lead to significant changes in physical properties, affecting the compound's utility in various applications (G. Vani, 1983).
Chemical Properties Analysis
The chemical properties of Methyl 4-(3-aminophenyl)benzoate, such as reactivity, stability, and functional group behavior, are essential for its chemical applications. For example, the presence of amino and ester groups in the molecule affects its reactivity towards nucleophilic and electrophilic agents, enabling the synthesis of a wide range of derivatives with varied chemical functionalities (J. Casimir et al., 2002).
Applications De Recherche Scientifique
-
Spectroscopic Characterization and Biological Activities
- Field : Spectroscopy and Biology
- Application Summary : The compound was studied using Density Functional Theory. The molecular structure, vibrational modes, and charge distribution were analyzed .
- Methods : The study involved the use of experimental data and potential energy distribution (PED) of the vibrational modes. Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
- Results : The study found that the compound has various active regions of charge distribution. It also determined dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application Summary : Derivatives of the compound were synthesized and evaluated for their antimicrobial activity .
- Methods : The derivatives were prepared using conventional methods or microwave irradiation. Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
- Results : Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
-
Optical Limiting Action
Safety And Hazards
“Methyl 4-(3-aminophenyl)benzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
methyl 4-(3-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTVRZIUOJSIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362726 | |
| Record name | methyl 4-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-aminophenyl)benzoate | |
CAS RN |
159503-24-9 | |
| Record name | methyl 4-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(3-aminophenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)


![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)




![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)